Pam3-Cys-OH

描述

属性

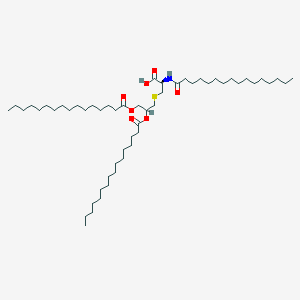

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 |

Source

|

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87420-41-5 |

Source

|

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pam3-Cys-OH: Structure, Signaling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pam3-Cys-OH is a synthetic lipoamino acid that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. As a synthetic analog of the N-terminal part of bacterial lipoproteins, it is a valuable tool for immunological research, particularly in the study of innate immunity, vaccine adjuvant development, and the molecular mechanisms of pathogen recognition. This guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action through the TLR2/1 signaling pathway, and detailed protocols for its application in key immunological assays.

Chemical Identity and Structure of this compound

This compound, with the full chemical name N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine , is a well-defined molecule that mimics the triacylated N-terminus of bacterial lipoproteins.[1][2] Its structure is characterized by a cysteine residue to which three palmitoyl chains are attached. Two of these chains are ester-linked to a glyceryl group, which is in turn thioether-linked to the cysteine, while the third palmitoyl chain is amide-linked to the N-terminus of the cysteine.

Chemical Structure:

| Property | Value |

| Full Name | N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine |

| Synonyms | Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH |

| CAS Number | 87420-41-5 |

| Molecular Formula | C54H103NO7S |

| Molecular Weight | 910.46 g/mol |

| Appearance | Solid |

Mechanism of Action: TLR2/TLR1 Signaling Pathway

This compound functions as a pathogen-associated molecular pattern (PAMP) mimic, specifically recognized by the heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1] The binding of this compound to the TLR2/1 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of innate immune responses.

The signaling cascade can be summarized as follows:

-

Recognition and Dimerization: The three lipid chains of this compound are crucial for its activity. Two ester-bound palmitoyl chains are accommodated within a hydrophobic pocket of TLR2, while the third amide-bound palmitoyl chain inserts into a hydrophobic channel in TLR1. This binding event induces the dimerization of TLR1 and TLR2.

-

Recruitment of Adaptor Proteins: The dimerization of the TLR ectodomains brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Activation of Downstream Kinases: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).

-

MAPK and NF-κB Activation: Activated TRAF6 triggers two major downstream signaling branches:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This leads to the phosphorylation and activation of MAP kinases such as ERK1/2 and p38.[3][4]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The subsequent degradation of IκB allows for the nuclear translocation of the NF-κB p50/p65 heterodimer.

-

-

Gene Expression: Activated MAPKs and NF-κB translocate to the nucleus, where they induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and co-stimulatory molecules.[1][3]

Quantitative Data

Quantitative data for the biological activity of this compound can vary depending on the cell type and assay conditions. The following table summarizes typical concentrations and reported EC50 values for the closely related and often used Pam3CSK4, which shares the same core structure and mechanism of action.

| Parameter | Value | Cell Type/System | Reference |

| Stimulation Concentration | 160 ng/mL | Isolated perfused mouse lungs | [4] |

| EC50 for human TLR1/2 | 0.47 ng/mL | HEK293 cells expressing human TLR1/2 | |

| EC50 for murine TLR1/2 | 5 nM | Murine macrophages | [5] |

Experimental Protocols

This compound is a versatile tool for a range of immunological assays. Below are detailed methodologies for key experiments.

In Vitro Cell Stimulation for Cytokine Production

This protocol describes the stimulation of macrophages or dendritic cells with this compound to induce cytokine production, which can then be measured by ELISA.

Materials:

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Macrophage or dendritic cell line (e.g., RAW 264.7, THP-1) or primary cells

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.

-

Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in cell culture medium. A typical final concentration for stimulation is 100-200 ng/mL.

-

Stimulation: Remove the old medium from the cells and add 200 µL of the this compound-containing medium or control medium (with vehicle) to the respective wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

-

Cytokine Measurement: Analyze the collected supernatants for cytokine concentrations using a commercial ELISA kit, following the manufacturer's instructions.

Western Blot Analysis of MAPK Activation

This protocol details the detection of phosphorylated MAP kinases (ERK1/2 and p38) in cell lysates following this compound stimulation.

Materials:

-

This compound

-

Cell line (e.g., HEK293-TLR2/1, THP-1)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the kinases and a loading control (e.g., β-actin) to ensure equal protein loading.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Pam3-Cys-OH Mechanism of Action in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pam3-Cys-OH, a synthetic lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1. This interaction triggers a MyD88-dependent signaling cascade in various immune cells, including macrophages and dendritic cells, leading to the activation of key transcription factors such as NF-κB and the induction of mitogen-activated protein kinase (MAPK) pathways. The downstream effects include the production of a range of pro-inflammatory and immunomodulatory cytokines and the upregulation of co-stimulatory molecules, ultimately shaping the innate and adaptive immune responses. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data on cellular responses, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to this compound

N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine (this compound) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. Its ability to potently and specifically activate the immune system through TLR2/TLR1 makes it a valuable tool for immunological research and a potential adjuvant in vaccine development.

Core Mechanism of Action: TLR2/TLR1 Signaling

The primary mechanism of action of this compound is the activation of the TLR2/TLR1 heterodimer on the surface of immune cells. This binding event initiates a well-defined intracellular signaling pathway.

Receptor Recognition and Complex Formation

This compound is recognized by the extracellular domains of TLR2 and TLR1. The three lipid chains of the molecule are crucial for this interaction, with two acyl chains binding to a hydrophobic pocket in TLR2 and the third acyl chain inserting into a similar pocket in TLR1. This binding induces the dimerization of TLR1 and TLR2, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step in signal transduction.

MyD88-Dependent Signaling Pathway

Upon dimerization of the TLRs, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the TIR domains of the receptor complex. MyD88 itself contains a TIR domain and a death domain. This recruitment initiates a series of downstream signaling events collectively known as the MyD88-dependent pathway.

This pathway culminates in the activation of two major downstream signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. All TLRs, with the exception of TLR3, utilize the MyD88-dependent pathway to induce inflammatory cytokine production.[1]

Activation of NF-κB

The activation of NF-κB is a central event in the cellular response to this compound. MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the recruitment of TRAF6 (TNF receptor-associated factor 6), which, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of lysine 63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the transcription of target genes.[2][3] The activation of NF-κB is crucial for the expression of numerous pro-inflammatory cytokines and chemokines.[4]

Activation of Mitogen-Activated Protein Kinases (MAPKs)

In addition to activating the NF-κB pathway, the TAK1 complex also activates several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[5][6] These kinases phosphorylate and activate other transcription factors, such as AP-1 (Activator protein 1), which work in concert with NF-κB to regulate the expression of immune response genes. Both Pam3Cys and MALP-2, another TLR2 ligand, have been shown to increase the phosphorylation of ERK1/2 and p38.[5]

Cellular Responses to this compound

The activation of the TLR2/TLR1 signaling pathway by this compound elicits a range of cellular responses in different immune cell types.

Cytokine Production

A hallmark of this compound stimulation is the robust production of various cytokines. The specific cytokine profile can vary depending on the cell type, concentration of this compound, and the presence of other stimuli.

Table 1: this compound Induced Cytokine Production in Immune Cells

| Cell Type | This compound Concentration | Cytokine | Fold Increase / Concentration | Reference |

| Human Monocytes | 50 ng/mL | IL-1β | Significant increase over medium alone | [2] |

| Human Monocytes | 50 ng/mL | IL-10 | Significant increase over medium alone | [2] |

| Canine Whole Blood | Not Specified | TNF-α | Significant increase | [7] |

| Canine Whole Blood | Not Specified | IL-6 | Significant increase | [7] |

| Murine Dendritic Cells | Not Specified | IL-12p35 (gene expression) | Potent induction | [8] |

| Murine Dendritic Cells | Not Specified | IL-10 (gene expression) | Potent induction | [8] |

| Human Vγ2Vδ2 T cells | 10 µg/mL | IFN-γ | ~2.4-fold increase with anti-γδ TCR | [9] |

| Human PBMCs | 10 µg/mL | TNF-α | Dose-dependent increase | [10] |

| Human PBMCs | 10 µg/mL | IL-1β | Dose-dependent increase | [10] |

Upregulation of Co-stimulatory Molecules in Dendritic Cells

Dendritic cells (DCs) are professional antigen-presenting cells that are critical for initiating adaptive immune responses. Upon activation by this compound, DCs upregulate the expression of co-stimulatory molecules, such as CD80 and CD86. This upregulation is essential for the effective activation of naive T cells.

Table 2: Upregulation of Co-stimulatory Molecules on Dendritic Cells by this compound

| Cell Type | This compound Concentration | Molecule | Observation | Reference |

| Human Monocyte-derived DCs | Not specified | CD80 | Upregulation | |

| Human Monocyte-derived DCs | Not specified | CD86 | Upregulation | |

| Murine Bone Marrow-derived DCs | Not specified | CD80 | Upregulation | |

| Murine Bone Marrow-derived DCs | Not specified | CD86 | Upregulation |

Experimental Protocols

Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α) in the supernatant of immune cells stimulated with this compound.

Materials:

-

Immune cells (e.g., macrophages, PBMCs)

-

This compound

-

Complete cell culture medium

-

96-well ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Recombinant cytokine standard

-

Plate reader

Procedure:

-

Cell Stimulation: Seed immune cells in a 96-well culture plate at a desired density. Add varying concentrations of this compound to the wells. Include a negative control (medium only). Incubate for a specified time (e.g., 24 hours) at 37°C and 5% CO₂.

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Reading: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

NF-κB Reporter Gene Assay

Objective: To measure the activation of the NF-κB signaling pathway in response to this compound.

Materials:

-

A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or SEAP).

-

This compound

-

Cell culture medium

-

Luciferase or SEAP detection reagents

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate.

-

Stimulation: Add serial dilutions of this compound to the wells. Include a positive control (e.g., TNF-α) and a negative control (medium only).

-

Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.

-

Detection: Add the appropriate detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the fold induction of reporter gene activity relative to the unstimulated control.

Western Blot for MAPK Phosphorylation

Objective: To detect the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in immune cells stimulated with this compound.

Materials:

-

Immune cells

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis: Stimulate cells with this compound for various time points. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38) to confirm equal loading.

Visualizations

Signaling Pathway Diagram

Caption: this compound induced TLR2/TLR1 signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound serves as a powerful molecular probe for dissecting the intricacies of TLR2/TLR1 signaling and the subsequent innate and adaptive immune responses. Its well-characterized mechanism of action, involving the MyD88-dependent activation of NF-κB and MAPK pathways, provides a robust framework for investigating immune cell activation. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage the immunostimulatory properties of this compound in their studies. Further research into the nuanced effects of this lipopeptide on different immune cell subsets and in various disease models will continue to expand its potential applications in immunology and medicine.

References

- 1. Integrative Analysis of Multi-Omics Data-Identified Key Genes With KLRC3 as the Core in a Gene Regulatory Network Related to Immune Phenotypes in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. escholarship.org [escholarship.org]

- 4. TLR2 ligation protects effector T cells from regulatory T-cell mediated suppression and repolarizes T helper responses following MVA-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Microarray-Based Expression Profiling of Normal and Malignant Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-seq analysis of activated dendritic cells [erilu.github.io]

- 10. youtube.com [youtube.com]

The Biological Function of Pam3Cys-OH as a TLR Agonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3Cys-OH, or Tripalmitoyl-S-glyceryl-cysteine, is a synthetic lipopeptide that has garnered significant attention in the fields of immunology and drug development. It functions as a potent agonist for the Toll-like receptor 2 (TLR2), specifically forming a heterodimer with TLR1. This interaction mimics the presence of bacterial lipoproteins, triggering a robust innate immune response. This technical guide provides a comprehensive overview of the biological function of Pam3Cys-OH, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: TLR1/TLR2 Signaling Pathway

Pam3Cys-OH activates immune cells, such as macrophages and dendritic cells, through the TLR1/TLR2 signaling cascade. The three palmitoyl chains of Pam3Cys-OH are essential for its agonist activity, with two chains binding to TLR2 and the third interacting with TLR1, inducing the formation of a stable heterodimer. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.

Upon recruitment to the activated TLR1/TLR2 complex, the adaptor protein Myeloid differentiation primary response 88 (MyD88) interacts with and activates IL-1 receptor-associated kinase 4 (IRAK4). IRAK4 then phosphorylates and activates IRAK1, which subsequently associates with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Activation of the NF-κB pathway results in the translocation of NF-κB transcription factors into the nucleus, driving the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. Concurrently, the activation of MAPK cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, leads to the activation of other transcription factors, such as AP-1, which further contribute to the inflammatory response.

Caption: TLR1/TLR2 Signaling Pathway Activated by Pam3Cys-OH.

Quantitative Data on Pam3Cys-OH Activity

The biological activity of Pam3Cys-OH can be quantified by measuring various downstream effects, such as cytokine production and the activation of signaling molecules. The following tables summarize key quantitative data from in vitro studies.

Table 1: Dose-Dependent Cytokine Production in Human PBMCs Stimulated with Pam3Cys-OH for 24 hours

| Pam3Cys-OH Concentration | IL-1β Production (pg/mL) | TNF-α Production (pg/mL) |

| 0.1 µg/mL | ~100 | ~500 |

| 1 µg/mL | ~200 | ~1500 |

| 10 µg/mL | ~250 | ~2000 |

Data are representative values compiled from published literature.

Table 2: Cytokine Release from Isolated Perfused Mouse Lungs after 180 min Stimulation with Pam3Cys-OH

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | CXCL2 (pg/mL) | CXCL10 (pg/mL) |

| Control | < 50 | < 20 | < 100 | < 50 |

| Pam3Cys-OH (160 ng/mL) | ~400 | ~150 | ~800 | ~200 |

Data adapted from a study on isolated mouse lungs.

Table 3: Representative EC50 Values for TLR1/TLR2 Agonists

| Agonist | Cell Line | Readout | EC50 |

| Pam3CSK4 | Human TLR1/2 HEK293 | SEAP Reporter | 0.47 ng/mL |

| Pam3CSK4 | THP-1 cells | TNF-α production | ~10 ng/mL |

Pam3CSK4 is a well-characterized tripalmitoylated lipopeptide structurally similar to Pam3Cys-OH and is often used as a reference compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Pam3Cys-OH's biological activity. The following are standard protocols for key in vitro assays.

In Vitro Cell Stimulation

Objective: To stimulate immune cells with Pam3Cys-OH to induce a biological response.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), macrophage cell line like RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Pam3Cys-OH stock solution (e.g., 1 mg/mL in sterile water or DMSO, sonicate to dissolve)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight if using adherent cell lines.

-

Prepare serial dilutions of Pam3Cys-OH in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 10 µg/mL).

-

Add 100 µL of the Pam3Cys-OH dilutions to the respective wells. For the negative control, add 100 µL of medium only.

-

Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) in a CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for analysis of intracellular signaling pathways (e.g., Western blotting).

Cytokine Analysis by ELISA

Objective: To quantify the concentration of a specific cytokine in the cell culture supernatant.

Materials:

-

ELISA plate (96-well)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Prepare a standard curve by serially diluting the recombinant cytokine standard.

-

Add 100 µL of the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate to each well and incubate until a color develops (typically 15-30 minutes) in the dark.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathway Analysis by Western Blotting

Objective: To detect the activation of NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

After cell stimulation with Pam3Cys-OH, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the biological activity of Pam3Cys-OH.

Caption: A typical workflow for in vitro characterization of Pam3Cys-OH.

Synthesis of Pam3Cys-OH

-

Protection of Cysteine: The amino and carboxyl groups of L-cysteine are protected to prevent unwanted side reactions. The thiol group is typically left unprotected for the subsequent alkylation step.

-

Synthesis of the Glyceryl Moiety: A glyceryl derivative with two hydroxyl groups protected and one reactive group (e.g., a tosylate or a halide) is synthesized.

-

Alkylation of Cysteine: The protected cysteine is reacted with the glyceryl derivative to form the S-glyceryl-cysteine backbone.

-

Palmitoylation: The two hydroxyl groups on the glyceryl moiety and the amino group of the cysteine are acylated with palmitic acid using a suitable coupling agent.

-

Deprotection: The protecting group on the carboxyl terminus of the cysteine is removed to yield the final Pam3Cys-OH product.

Purification of the final product is typically achieved by chromatography techniques such as high-performance liquid chromatography (HPLC). The identity and purity of the synthesized Pam3Cys-OH are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Pam3Cys-OH is a valuable tool for researchers studying innate immunity and for the development of novel vaccine adjuvants and immunotherapies. Its ability to potently and specifically activate the TLR1/TLR2 signaling pathway leads to a robust pro-inflammatory response, which can be harnessed to enhance adaptive immunity. This technical guide provides a foundational understanding of the biological function of Pam3Cys-OH, along with the necessary experimental framework for its investigation and application in a research setting.

The Role of Pam3-Cys-OH in Activating the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3-Cys-OH, a synthetic lipopeptide, is a potent activator of the innate immune system. It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by Toll-like receptors (TLRs). Specifically, this compound is a well-characterized agonist for the TLR2/TLR1 heterodimer. This interaction triggers a signaling cascade that leads to the activation of immune cells, production of cytokines and chemokines, and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses. This technical guide provides an in-depth overview of the mechanisms of action of this compound, quantitative data on its effects, and detailed experimental protocols for its use in research and development.

Mechanism of Action: The TLR2/TLR1 Signaling Pathway

This compound-mediated activation of the innate immune system is initiated by its binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This binding event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR1 into close proximity, initiating a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).

The key steps in the signaling pathway are as follows:

-

Recruitment of Adaptor Proteins: The aggregated TIR domains recruit the adaptor protein MyD88.

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, to form a complex known as the Myddosome.

-

Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of TAK1: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAB1 and TAB2.

-

Activation of NF-κB and MAPK Pathways: Activated TAK1 is a crucial kinase that phosphorylates two downstream signaling branches:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO). The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This allows the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus.

-

MAPK Pathway: TAK1 also activates several mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.

-

-

Gene Transcription: In the nucleus, activated NF-κB and MAPK-activated transcription factors (such as AP-1) bind to the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Caption: this compound signaling pathway via TLR2/TLR1.

Quantitative Data on this compound Activity

The activation of immune cells by this compound results in a dose-dependent increase in the production of various cytokines and the expression of co-stimulatory molecules. The following tables summarize representative quantitative data from in vitro studies.

Table 1: Dose-Dependent Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) after 24-hour Stimulation with Pam3CSK4 (a derivative of this compound)

| Pam3CSK4 Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| 0 (Unstimulated) | < 50 | < 50 | < 20 | < 30 |

| 10 | 1500 ± 250 | 2000 ± 300 | 150 ± 30 | 100 ± 20 |

| 100 | 4500 ± 500 | 6000 ± 700 | 400 ± 50 | 300 ± 40 |

| 1000 | 7000 ± 800 | 9000 ± 1000 | 600 ± 70 | 500 ± 60 |

Data are presented as mean ± standard deviation and are compiled from typical results reported in the literature. Actual values may vary depending on the specific experimental conditions and donors.

Table 2: Upregulation of Co-stimulatory Molecules on Human Monocyte-Derived Dendritic Cells (mo-DCs) after 48-hour Stimulation with Pam3CSK4

| Stimulus | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 | % CD40+ Cells | MFI of CD40 |

| Medium (Control) | 15 ± 5 | 150 ± 30 | 20 ± 7 | 200 ± 40 | 10 ± 4 | 100 ± 25 |

| Pam3CSK4 (100 ng/mL) | 75 ± 10 | 800 ± 120 | 85 ± 8 | 1200 ± 150 | 60 ± 9 | 500 ± 80 |

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation from representative experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis

1. Isolation of PBMCs: a. Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). g. Count the cells using a hemocytometer and trypan blue exclusion to determine viability.

2. Cell Seeding and Stimulation: a. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate. c. Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. d. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 ng/mL). e. Add the this compound dilutions to the respective wells. For the unstimulated control, add medium alone. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

3. Sample Collection and Analysis: a. After incubation, centrifuge the plate at 500 x g for 10 minutes. b. Carefully collect the supernatant from each well and store at -80°C until analysis. c. Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Caption: Experimental workflow for PBMC stimulation.

Protocol 2: Flow Cytometry Analysis of Co-stimulatory Molecule Expression on Dendritic Cells

1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs): a. Isolate PBMCs as described in Protocol 1. b. Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence. c. Culture the monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.

2. Stimulation of mo-DCs: a. Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells/mL. b. Stimulate the cells with this compound (e.g., 100 ng/mL) or medium alone (control) for 48 hours at 37°C and 5% CO2.

3. Staining for Flow Cytometry: a. Harvest the stimulated mo-DCs and wash them with cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide). b. Resuspend the cells in FACS buffer and block Fc receptors with an appropriate blocking reagent for 15 minutes on ice. c. Add fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD40) and corresponding isotype controls. d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer for analysis.

4. Data Acquisition and Analysis: a. Acquire the data on a flow cytometer. b. Gate on the dendritic cell population based on forward and side scatter properties and the expression of DC markers (e.g., CD11c+, HLA-DR+). c. Analyze the expression levels (percentage of positive cells and mean fluorescence intensity) of the co-stimulatory molecules (CD80, CD86, CD40) on the gated DC population.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the innate immune system. Its well-defined mechanism of action through the TLR2/TLR1-MyD88 signaling pathway provides a clear framework for investigating immune activation. The dose-dependent induction of cytokines and upregulation of co-stimulatory molecules highlight its potential as an adjuvant in vaccine formulations and as an immunomodulatory agent. The provided protocols offer a starting point for the in-depth characterization of the cellular and molecular responses to this potent innate immune activator.

understanding the Pam3-Cys-OH signaling pathway

An In-depth Technical Guide to the Pam3-Cys-OH Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and its widely used synthetic analog, Pam3CysSerLys4 (Pam3CSK4), are potent immunostimulatory lipopeptides that mimic the acylated amino terminus of bacterial lipoproteins. They function as specific agonists for the Toll-like Receptor 2 and Toll-like Receptor 1 (TLR2/TLR1) heterodimer, a key pattern recognition receptor complex in the innate immune system. Activation of this complex triggers a well-defined intracellular signaling cascade that is critically dependent on the adaptor protein MyD88. This cascade culminates in the activation of major transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to a robust pro-inflammatory response. Understanding this pathway is crucial for research into bacterial pathogenesis, innate immunity, and the development of novel vaccine adjuvants and immunomodulatory therapeutics. This guide provides a detailed overview of the core signaling pathway, quantitative data on its activation, key experimental protocols, and visualizations to facilitate a comprehensive understanding.

The Core Signaling Pathway: From Receptor to Nucleus

The canonical signaling pathway initiated by Pam3Cys is a linear cascade involving receptor dimerization, adaptor protein recruitment, kinase activation, and ultimately, nuclear translocation of transcription factors to initiate gene expression.

Receptor Recognition and Heterodimerization

The signaling cascade begins at the cell surface. Pam3Cys, a triacylated lipopeptide, is recognized by the extracellular leucine-rich repeat domains of TLR2 and its co-receptor, TLR1. The binding of the ligand induces the formation of a stable TLR2/TLR1 heterodimer. This dimerization event is the critical first step, as it brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the two receptors into close proximity, creating a signaling platform.

MyD88 Recruitment and Myddosome Formation

The juxtaposed TIR domains of the TLR2/TLR1 complex serve as a docking site for the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1] MyD88 also contains a TIR domain, which allows it to bind to the receptor complex.[2] Upon recruitment, MyD88 utilizes its N-terminal death domain (DD) to recruit and activate members of the IL-1 Receptor-Associated Kinase (IRAK) family, primarily IRAK4 and IRAK1.[2] This assembly of MyD88 and IRAK proteins forms a high-order signaling complex known as the Myddosome.[2]

TRAF6 Activation and Downstream Kinase Cascades

Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then recruits and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[3] TRAF6, in conjunction with the E2 ligase complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex, which consists of TAK1 and the binding proteins TAB1/2.

Activation of the TAK1 complex represents a major bifurcation point in the pathway, leading to the activation of two distinct downstream cascades:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[2]

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also phosphorylates and activates MAPK Kinases (MKKs), which in turn phosphorylate and activate the MAPK family members, including p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[4]

Transcriptional Activation and Pro-Inflammatory Response

Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes. Simultaneously, the activation of the MAPK pathway leads to the phosphorylation and activation of other transcription factors, such as AP-1 (a dimer of c-Jun/c-Fos proteins). The cooperative action of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8, CXCL2), and co-stimulatory molecules.[4][5][6] This response is crucial for recruiting and activating other immune cells to combat bacterial infections.

Visualization of the Pam3Cys Signaling Pathway

The following diagram illustrates the key molecular events in the TLR2/TLR1 signaling cascade initiated by Pam3Cys.

Caption: Pam3Cys-OH/TLR2/TLR1 signaling cascade.

Quantitative Analysis of Pathway Activation

The cellular response to Pam3Cys stimulation is dose- and time-dependent. The following tables summarize quantitative data from published studies, highlighting typical experimental concentrations and the magnitude of downstream effects.

Table 1: In Vitro Stimulation Parameters and Cytokine Production

| Cell Type | Ligand & Concentration | Incubation Time | Cytokine Measured | Result | Reference |

| Human Monocytes | Pam3CSK4 (50 ng/mL) | 18 hours | IL-6 | 6.118 pg/mL (median) | [5] |

| Human Monocytes | Pam3CSK4 (50 ng/mL) | 18 hours | IL-8 | 121.755 pg/mL (median) | [5] |

| Mouse Macrophages (RAW 264.7) | Pam3CSK4 (0.1 µg/mL) | 24 hours | TNF-α | Significant increase vs. control | [7] |

| Mouse Macrophages (Tnf-/- BMDM) | Pam3CSK4 (30 ng/mL) | 2 hours (pre-treatment) | IL-6 (post-TNF stim) | Maximum boost in production | [8] |

| Canine Whole Blood | Pam3CSK4 | 48 hours | TNF-α | Significant increase vs. control | [6] |

| Canine Whole Blood | Pam3CSK4 | 48 hours | IL-6 | Significant increase vs. control | [6] |

Table 2: Effects of Pam3CSK4 on Murine B Cell Responses

| Parameter | Pam3CSK4 Concentration | Incubation Time | Observed Effect | Reference |

| Cell Proliferation | Dose-dependent (Maximal at ~1 µg/mL) | 2-3 days | Increased proliferation | [9] |

| Cell Viability | Dose-dependent (Maximal at ~1 µg/mL) | 2-3 days | Increased viability | [9] |

| IgG1 Production | > 0.5 µg/mL | 7 days | Dose-dependent decrease | [9] |

| IgG2a Production (with LPS) | 0.5 µg/mL | 7 days | Enhanced production vs. LPS alone | [9] |

Key Experimental Methodologies

Elucidating the Pam3Cys signaling pathway involves a suite of standard molecular and cellular biology techniques. Below are a general experimental workflow and representative protocols.

General Experimental Workflow

Caption: A typical workflow for studying Pam3Cys signaling.

Protocol: Western Blotting for p38 MAPK Phosphorylation

This protocol provides a method to semi-quantitatively measure the activation of p38 MAPK via its phosphorylation at Thr180/Tyr182 following Pam3Cys stimulation.

-

Cell Culture and Stimulation:

-

Plate cells (e.g., RAW 264.7 macrophages) at a density of 1-2 x 10^6 cells/well in a 6-well plate and culture overnight.

-

Stimulate cells with the desired concentration of Pam3CSK4 (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

After stimulation, aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.[1]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

-

-

Protein Quantification:

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[2]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imager.

-

To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.[2]

-

Quantify band intensities using densitometry software (e.g., ImageJ). The result is expressed as the ratio of phosphorylated p38 to total p38.[1]

-

Protocol: Quantitative PCR (qPCR) for TNF-α Gene Expression

This protocol describes the measurement of TNF-α mRNA levels as an indicator of transcriptional activation.

-

Cell Culture and Stimulation:

-

Culture and stimulate cells as described in section 4.2, typically for longer time points (e.g., 0, 1, 2, 4, 6 hours) to allow for mRNA transcription.[3]

-

-

RNA Isolation:

-

After stimulation, lyse the cells directly in the well using TRIzol Reagent (or a similar RNA lysis buffer) according to the manufacturer's protocol.[7]

-

Isolate total RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse-transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with random hexamer or oligo(dT) primers.[10]

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix in a 10-20 µL volume containing:

-

2x SYBR Green Master Mix

-

Forward and reverse primers for TNF-α (typically 0.3-0.5 µM each)

-

cDNA template (e.g., 10-25 ng)[7]

-

Nuclease-free water

-

-

Include primers for a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Run the reaction on a real-time PCR cycler using a standard thermal profile:

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for both TNF-α and the housekeeping gene.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of TNF-α in stimulated samples to that in unstimulated controls.

-

Protocol: ELISA for Secreted IL-6 Quantification

This protocol details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IL-6 protein secreted into the cell culture supernatant.

-

Cell Culture and Sample Collection:

-

Culture and stimulate cells as described previously, typically for 18-24 hours to allow for protein synthesis and secretion.[5]

-

After incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 15 minutes to remove cells and debris.[11]

-

Store the clarified supernatants at -20°C or -80°C, or use immediately.

-

-

ELISA Procedure (based on a typical commercial kit):

-

Prepare reagents, standards, and samples as instructed by the kit manufacturer.[11]

-

Add 100 µL of standards or samples to each well of the antibody-pre-coated microplate. Incubate for 2 hours at room temperature or 37°C.[11][12]

-

Wash the plate 3-5 times with the provided Wash Buffer.

-

Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour.[12]

-

Wash the plate as before.

-

Add 100 µL of HRP-avidin or streptavidin-HRP conjugate to each well. Incubate for 1 hour.[11]

-

Wash the plate as before.

-

-

Detection and Quantification:

-

Add 90-100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, allowing a blue color to develop.[11]

-

Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

-

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.[4]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of each standard versus its known concentration.

-

Determine the concentration of IL-6 in the unknown samples by interpolating their absorbance values from the standard curve.[4]

-

Multiply the result by any dilution factor used for the samples.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. bmgrp.com [bmgrp.com]

Pam3-Cys-OH: A Technical Guide to the Synthetic Bacterial Lipopeptide Analog

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pam3-Cys-OH, a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. As a potent agonist for the Toll-like Receptor 2 and 1 (TLR2/TLR1) heterodimer, it serves as a powerful tool for immunological research and a promising candidate for vaccine adjuvant development. This document details its chemical properties, mechanism of action, immunological effects, and applications, supplemented with detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate its practical use in a research and development setting.

Introduction: Understanding this compound

This compound, or N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic lipoamino acid that represents the core immunostimulatory motif of lipoproteins found in the cell walls of both Gram-positive and Gram-negative bacteria. These bacterial lipoproteins are a class of pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.

The synthetic nature of this compound and its derivatives ensures a high degree of purity and freedom from microbial contaminants, making it a reliable reagent for immunological studies. While the core this compound structure is highly hydrophobic, it is often conjugated to peptides to enhance solubility and modulate its biological activity.[1] A widely studied analog is Pam3CSK4 (Pam3Cys-Ser-(Lys)4), which incorporates a hydrophilic tetra-lysine tail to improve aqueous solubility and has been shown to be a potent immune activator.[1][2] The R-stereoisomer of the glycerol moiety in Pam3Cys derivatives has been shown to be more effective at inducing cytokine and antibody production compared to the S-configuration.[1][3]

Chemical and Physical Properties

This compound is characterized by its three palmitic acid chains linked to a glyceryl-cysteine core. This high lipid content is responsible for both its biological activity and its challenging solubility profile.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₁₀₃NO₇S | [4] |

| Molecular Weight | 910.46 g/mol | |

| CAS Number | 87420-41-5 | |

| Appearance | Solid | |

| Purity | ≥95-98% (typically by TLC or UHPLC) | |

| Solubility | Poor in aqueous solutions; soluble in organic solvents like DMSO. | [1][5] |

| Core Structure | Tripalmitoyl-S-glyceryl-cysteine | [1] |

Mechanism of Action: TLR1/TLR2 Signaling

This compound and its triacylated analogs are recognized by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) on the surface of immune cells such as macrophages and dendritic cells.[6] This recognition is specific to the triacylated nature of the lipopeptide; diacylated lipopeptides are typically recognized by a TLR2/TLR6 heterodimer.

Upon binding, the TLR2/TLR1 complex undergoes a conformational change, initiating a downstream signaling cascade primarily through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which orchestrate the expression of pro-inflammatory genes.

References

- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ≥98.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of Pam3-Cys-OH on Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular mechanisms through which the synthetic lipopeptide Pam3-Cys-OH (a mimetic of the active moiety of bacterial lipoproteins) influences macrophage polarization. Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes depending on microenvironmental cues. Understanding how to modulate this balance is critical for developing novel therapeutics for inflammatory diseases, autoimmunity, and cancer. This compound has emerged as a significant modulator, primarily driving macrophage differentiation towards an M2-like, immunosuppressive phenotype.

Core Signaling Pathways of this compound in Macrophages

This compound exerts its effects by engaging with the Toll-like Receptor (TLR) family, specifically by forming a heterodimer of TLR2 and TLR1.[1] This interaction initiates a well-defined intracellular signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][3][4][5]

Upon ligand binding, the TLR2/1-MyD88 complex recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TRAF6, an E3 ubiquitin ligase, which subsequently activates downstream pathways, including the mitogen-activated protein kinase (MAPK) and the nuclear factor-κB (NF-κB) cascades.[6]

-

MAPK Pathway: this compound stimulation leads to the phosphorylation and activation of p38 and Extracellular signal-regulated kinase (ERK).[7][8] These kinases are crucial for regulating the expression of various immune response genes.

-

NF-κB Pathway: The canonical NF-κB pathway is a central signaling node for TLRs.[9] Activation of the IκB kinase (IKK) complex by upstream signals leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[6][10] This releases the NF-κB dimer (predominantly p65/p50 in macrophages), allowing it to translocate to the nucleus.[10][11] In the nucleus, NF-κB acts as a master transcription factor, binding to the promoters of target genes to regulate their expression.[6]

Collectively, this signaling cascade culminates in a transcriptional program that favors the M2 phenotype, characterized by the upregulation of anti-inflammatory cytokines like IL-10 and surface markers such as the mannose receptor CD206.

Quantitative Data on Macrophage Polarization

The interaction of this compound with macrophages leads to quantifiable changes in cytokine secretion profiles and the expression of canonical M1 and M2 surface markers.

Table 1: Effect of this compound on Cytokine Secretion

| Cytokine | Macrophage Type | Effect of this compound | Notes |

| IL-10 | M2 (Anti-inflammatory) | Significantly Increased | A key immunosuppressive cytokine characteristic of the M2 phenotype.[5][12] |

| IL-12 | M1 (Pro-inflammatory) | Significantly Decreased / No Change | This compound reverses the production of this key M1 cytokine.[12][13] |

| TNF-α | M1 (Pro-inflammatory) | Variable / Increased | While a hallmark of M1 activation, some studies show this compound can induce TNF-α, suggesting a complex modulatory role.[1][12] |

| IL-6 | M1 (Pro-inflammatory) | Decreased | This compound treatment has been shown to reduce levels of this pro-inflammatory cytokine. |

| IL-1β | M1 (Pro-inflammatory) | Decreased | A reduction in this inflammasome-related cytokine is observed following this compound exposure. |

Table 2: Effect of this compound on Macrophage Surface & Intracellular Markers

| Marker | Macrophage Type | Method of Detection | Effect of this compound |

| CD206 (Mannose Receptor) | M2 (Anti-inflammatory) | Flow Cytometry, qPCR | Significantly Increased [14][15][16] |

| CD163 | M2 (Anti-inflammatory) | Flow Cytometry, qPCR | Increased [17] |

| Arginase-1 (Arg1) | M2 (Intracellular) | qPCR, Western Blot | Increased |

| CD80 / CD86 | M1 (Co-stimulatory) | Flow Cytometry | Decreased / No significant change [14][16] |

| iNOS (NOS2) | M1 (Intracellular) | qPCR, Western Blot | Decreased |

Experimental Protocols

Reproducible and robust protocols are essential for studying macrophage polarization. Below are detailed methodologies for the key experiments involved.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of naive (M0) macrophages from murine bone marrow, which serves as the starting point for polarization studies.[18][19]

-

Harvesting Bone Marrow:

-

Euthanize a 6 to 12-week-old mouse via an approved method (e.g., cervical dislocation).

-

Sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.

-

Cut both ends of each bone.[20]

-

Using a 26G needle and a syringe filled with sterile PBS or culture medium, flush the marrow from the bones into a 50 mL conical tube on ice.[19]

-

Disrupt cell clumps by gently pipetting and pass the cell suspension through a 70-µm cell strainer.

-

-

Cell Culture and Differentiation:

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[19]

-

Discard the supernatant and resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) for 2-3 minutes, then neutralize with excess medium.

-

Centrifuge again, discard the supernatant, and resuspend the pellet in complete BMDM medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).

-

Plate the cells in non-tissue culture-treated petri dishes at a density of 5 x 10⁶ cells per 10 cm dish.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

On day 3, add 5 mL of fresh complete BMDM medium containing M-CSF.

-

On day 6 or 7, the cells will have differentiated into adherent, naive M0 macrophages and are ready for polarization experiments.

-

In Vitro Macrophage Polarization Assay

-

Cell Seeding:

-

Gently wash the differentiated M0 macrophages with warm PBS.

-

Detach the cells by adding cold PBS and incubating on ice for 10-15 minutes, followed by gentle scraping.[18]

-

Count the viable cells and seed them into appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 1 x 10⁶ cells/mL. Allow cells to adhere overnight.

-

-

Stimulation:

-

Aspirate the old medium and replace it with fresh medium containing the desired stimuli:

-

Incubate for the desired time period (e.g., 24 hours for cytokine/marker analysis).

-

Analysis of Polarization Markers

-

RNA Extraction: Lyse stimulated cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[22]

-

qPCR Reaction: Perform qPCR using a suitable master mix, cDNA template, and primers for M1 markers (e.g., Nos2, Tnf, Il6), M2 markers (e.g., Arg1, Mrc1 (CD206), Il10), and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

Cell Preparation: Harvest stimulated cells and wash with FACS buffer (PBS with 2% FBS).

-

Staining: Resuspend cells in FACS buffer and stain with fluorescently-conjugated antibodies against surface markers (e.g., PE-conjugated anti-CD86 for M1, APC-conjugated anti-CD206 for M2) for 30 minutes on ice in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the stained cells using a flow cytometer.

-

Analysis: Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-10) overnight at 4°C.[23]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[24]

-

Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours.[24]

-

Detection: Wash the plate and add a biotinylated detection antibody, followed by an enzyme-linked streptavidin conjugate (e.g., HRP-streptavidin).

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[24]

-

Measurement: Read the absorbance at 450 nm using a plate reader and calculate cytokine concentrations by comparing sample readings to the standard curve.

-

Lysate Preparation: Lyse stimulated cells in RIPA buffer containing protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 10-20 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.[26]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against proteins of interest (e.g., p-p38, iNOS, Arg-1, β-actin as a loading control) overnight at 4°C.[27]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

Conclusion

The synthetic lipopeptide this compound is a potent modulator of macrophage function. By engaging the TLR2/1 receptor and activating the MyD88-dependent signaling pathway, it initiates a cascade that ultimately skews macrophage polarization away from the pro-inflammatory M1 state and towards an anti-inflammatory, M2-like phenotype. This is evidenced by a distinct shift in the secretome, favoring anti-inflammatory cytokines like IL-10, and a corresponding change in the expression of canonical surface markers, such as the upregulation of CD206. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate and leverage the immunomodulatory properties of this compound in various therapeutic contexts.

References

- 1. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Toll-Like Receptor 2- and MyD88-Dependent Phosphatidylinositol 3-Kinase and Rac1 Activation Facilitates the Phagocytosis of Listeria monocytogenes by Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical Role of TLR2 and MyD88 for Functional Response of Macrophages to a Group IIA-Secreted Phospholipase A2 from Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]